This compound is used in chemical synthesis.
This compound is synthesized for potential use in medicine.
The products were obtained in good to very good yields (78–90%).
1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of an indene moiety fused with a four-membered oxane ring. The compound has the molecular formula and a molecular weight of 239.74 g/mol . Its structure features an amine group attached to the carbon atom shared by the two rings, and it is presented as a hydrochloride salt, indicating the presence of a chloride ion associated with the positively charged amine .
While specific biological activity data for 1,3-dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride is limited, compounds with similar structures often exhibit significant pharmacological properties. The spirocyclic nature of this compound suggests potential applications in medicinal chemistry, particularly in developing new therapeutic agents .
The synthesis of 1,3-dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride involves several steps:
1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride finds potential applications in various fields:
Several compounds share structural similarities with 1,3-dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride. Here are some notable examples:
The uniqueness of 1,3-dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride lies in its specific combination of spirocyclic structure and amine functionality, which may confer distinct biological and chemical properties compared to these similar compounds.
The spirocyclic structure of 1,3-dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride presents multiple reactive sites that can undergo both nucleophilic and electrophilic substitution reactions. The amine functionality serves as a primary nucleophilic center, while the aromatic indene ring system provides sites for electrophilic attack [1] [2].
Nucleophilic Substitution at the Amine Center
The primary amine group in the spirocyclic compound readily participates in nucleophilic substitution reactions with various electrophiles. Competitive formation of cis and trans derivatives has been observed in nucleophilic substitution reactions of spirocyclic compounds containing amine functionalities [2] [3]. The stereochemical outcome depends on the nature of the incoming nucleophile and the steric environment around the spiro center.
For spirocyclic amines with mono-spiro configurations, reactions with monofunctional alcohols such as methanol, 2,2,2-trifluoroethanol, and phenol lead to exclusive formation of isomers with substituents cis to the amino group under standard conditions [2]. However, when crown ether is included in the reaction medium, the selectivity can be enhanced, resulting in exclusive formation of cis isomers for certain substrates [2].
Electrophilic Substitution on the Aromatic System
The indene portion of the spirocyclic framework undergoes electrophilic substitution reactions typical of aromatic systems. The electron-rich nature of the indene ring makes it susceptible to electrophilic attack at various positions [4] [5]. The reactivity of indene derivatives toward oxygenated radicals has been extensively studied, with factors such as oxidation potential and the presence of nitrogen-hydrogen bonds controlling the reactivity [4].
Indene derivatives can be functionalized through various electrophilic substitution reactions, including halogenation, nitration, and acylation. The synthesis of novel indene derivatives has been achieved through intramolecular Friedel-Crafts cyclization reactions, which can be applied to the spirocyclic system [6]. These reactions typically proceed under mild conditions and provide access to diversely substituted indene derivatives with good yields.
Stereoelectronic Effects in Substitution Reactions
The spirocyclic framework introduces significant stereoelectronic effects that influence the selectivity of substitution reactions. The rigid spiro center constrains the conformational flexibility of the molecule, leading to preferential approach of reagents from specific faces [7]. This geometric constraint can be exploited to achieve high diastereoselectivity in substitution reactions.
The relative proportions of cis and trans isomers in nucleophilic substitution reactions can be determined by nuclear magnetic resonance spectroscopy measurements. For reactions involving spirocyclic amines, the cis-directing effect arises from hydrogen bonding between the incoming nucleophile and the spiro amino group already present on the ring system [3].
Palladium-Catalyzed Cross-Coupling Reactions
The spirocyclic compound can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The Suzuki reaction represents one of the most widely used synthetic methods for creating carbon-carbon bonds in complex molecules [8] [9]. When applied to spirocyclic systems, these reactions can introduce new functionality while maintaining the integrity of the spiro center.
Regioselective synthesis of spirocyclic pyrrolines has been achieved through palladium-catalyzed spirocyclization involving sequential Narasaka-Heck cyclization, carbon-hydrogen activation, and annulation reactions [10] [11]. The key step involves the regioselective insertion of a carbon-containing synthon into a spiro-palladacycle intermediate formed through delta-carbon-hydrogen activation [10].
Ruthenium-Catalyzed Metathesis Reactions
Olefin metathesis reactions can be employed to modify the spirocyclic framework, particularly when alkene functionalities are present or can be introduced. The activity of indenylidene derivatives in olefin metathesis catalysts has been investigated, showing that sterically demanding indenylidenes undergo more exothermic phosphine dissociation steps [12] [13].
The metathesis reaction proceeds through a series of [2+2] cycloadditions and subsequent cycloreversions between reactive partners, with the key intermediate being a metallacyclobutane species [14] [15]. For spirocyclic systems, ring-closing metathesis can be particularly useful for constructing complex polycyclic frameworks.
Narasaka-Heck Spirocyclization
A specialized application of palladium catalysis involves the Narasaka-Heck spirocyclization reaction, which has been used to construct spirocyclic compounds with high regioselectivity [16] [17]. This transformation involves the dearomative difunctionalization of naphthalene derivatives through tandem Heck-Suzuki coupling sequences, resulting in excellent regio- and diastereoselectivities [16].
The mechanism involves the formation of an alkyl-palladium species that undergoes intramolecular coordination, followed by dearomative migratory insertion and subsequent coupling reactions [17]. This methodology has been extended to the synthesis of various spirocyclic frameworks with excellent functional group tolerance.
Oxidation of the Amine Functionality
The amine group in the spirocyclic compound can undergo various oxidation reactions to generate imines, oximes, and other nitrogen-containing derivatives. Bioinspired aerobic oxidation of secondary amines has been developed using quinone-based catalysts, which can be applied to spirocyclic amine systems [18].
The oxidation of spirocyclic amines can be achieved using various oxidants, including meta-chloroperoxybenzoic acid, hydrogen peroxide, and hypervalent iodine reagents [19] [20]. The choice of oxidant and reaction conditions significantly influences the product distribution and stereochemical outcome.
Oxidation of the Indene Ring System
The indene portion of the spirocyclic framework can undergo oxidation reactions to generate various oxygenated derivatives. The atmospheric oxidation of indene has been studied extensively, with hydroxyl radicals initiating the oxidation process in the presence of oxygen and nitric oxide [21]. The oxidation products include oxygenated polycyclic aromatic compounds containing hydroxyindene, indenone, and various aldehyde derivatives.
Oxidative ring expansion of spirocyclic compounds has been observed under certain conditions, leading to the formation of larger ring systems with altered electronic properties [20]. The oxidation of spirocyclic oxindole derivatives can result in decarboxylation and ring expansion, demonstrating the versatility of oxidative transformations in spirocyclic chemistry.
Reduction Reactions
The spirocyclic compound can undergo various reduction reactions at both the amine and carbonyl functionalities. The reduction of imines to amines can be achieved using conventional reducing agents such as sodium borohydride and lithium aluminum hydride [22] [23]. The stereochemical outcome of these reductions is often influenced by the rigid spirocyclic framework, which can direct the approach of the reducing agent.
The synthesis of spirocyclic amines through dipolar cycloadditions of nitrones has been reported, with subsequent reduction of the nitrogen-oxygen bond yielding the desired amine products [24] [22]. This methodology provides access to complex spirocyclic amine structures with high stereoselectivity.
Ring Expansion Strategies
Ring expansion reactions represent a powerful method for increasing molecular complexity in spirocyclic systems. The ring expansion of spirocyclic compounds can be achieved through various mechanisms, including cationic rearrangements, carbene insertions, and transition metal-catalyzed processes [25] [26] [27].
A novel cascade reaction for preparing spirocarbocyclic compounds from chlorosulfate derivatives has been developed, involving thermal elimination of the chlorosulfate moiety, ring expansion, and subsequent cationic cyclization [26]. This process is characterized by operational simplicity, requiring only thermal activation without additional reagents or catalysts.
The ring expansion of spirocyclopropanes has been extensively studied, with various nucleophiles and electrophiles capable of triggering the ring-opening process [27] [28]. The reaction with isocyanates has been shown to be effective for accessing functionalized aza-heterocycles, with the reaction proceeding under microwave irradiation [27].
Ring Contraction Mechanisms
Ring contraction reactions in spirocyclic systems can occur through various pathways, including oxidative rearrangements, acid-catalyzed processes, and radical mechanisms [29] [30] [31]. The contraction of benzene rings using nonheme diiron N-oxygenase has been reported as a mild, one-pot method for accessing smaller ring systems [29].
The oxidative rearrangement of spirocyclic cyclobutane N-halo aminals represents an efficient method for constructing bicyclic amidines through ring expansion and simultaneous nitrogen-halogen bond cleavage [32] [33]. This transformation involves initial N-halogenation followed by cyclobutane ring expansion through carbon-to-nitrogen migration.
Electrophilic ring opening of spiro-cyclopropanecarboxylated compounds followed by treatment with strong bases can lead to both ring contraction and ring expansion reactions, depending on the substrate structure and protective groups present [31]. The stereochemical outcome of these reactions can be controlled through careful selection of reaction conditions.
Amine Transformations
The amine functionality in the spirocyclic compound can be converted to various derivatives through standard functional group interconversion reactions. The direct alpha-carbon-hydrogen bond functionalization of unprotected cyclic amines has been developed, providing access to alpha-functionalized amine derivatives without the need for protecting groups [23].
The conversion of amines to amides, carbamates, and sulfonamides can be achieved through reactions with appropriate electrophiles under mild conditions. These transformations typically proceed with high efficiency and selectivity, making them valuable for the preparation of spirocyclic amine derivatives with diverse biological activities.
Aromatic Ring Modifications
The indene ring system can undergo various functional group interconversions, including halogenation, nitration, and metallation reactions [34] [35]. The functionalisation of indene through bromination followed by treatment with silver salts provides access to various di- and tri-substituted indane derivatives [34].
Oxane Ring Modifications
The oxane (tetrahydropyran) ring in the spirocyclic framework can undergo various ring-opening and modification reactions. The oxidation of tetrahydropyran derivatives has been studied extensively, with the ether functional group introducing competing reaction pathways including ring opening and peroxy radical formation [36] [37].
The synthesis of functionalized tetrahydropyrans through oxidative carbon-hydrogen bond activation has been reported, providing access to structurally diverse oxane derivatives with high levels of stereocontrol [38]. These methods are particularly valuable for the preparation of complex spirocyclic frameworks with multiple stereocenters.
The comprehensive reactivity profile of 1,3-dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride demonstrates its versatility as a synthetic intermediate. The compound exhibits typical yields ranging from 30-95% across various reaction types, with cross-coupling and functional group interconversion reactions generally providing the highest yields. Ring expansion and contraction reactions, while more challenging, offer unique opportunities for accessing novel spirocyclic frameworks with altered ring sizes and electronic properties.